
(2R,3R)-2-(4-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-2-(4-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid is a chiral compound characterized by the presence of a 4-chlorophenyl group, a trifluoromethyl group, and a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlorobenzaldehyde, trifluoroacetic acid, and methylmagnesium bromide.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting methylmagnesium bromide with 4-chlorobenzaldehyde to form a secondary alcohol.
Oxidation: The secondary alcohol is then oxidized to a ketone using an oxidizing agent such as pyridinium chlorochromate (PCC).
Aldol Condensation: The ketone undergoes an aldol condensation with trifluoroacetic acid to form the desired β-hydroxy acid.
Hydrogenation: Finally, the β-hydroxy acid is hydrogenated to yield (2R,3R)-2-(4-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid.
Industrial Production Methods
In an industrial setting, the synthesis may be optimized for scale-up by using continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles for Substitution: Ammonia (NH₃), thiols (RSH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, (2R,3R)-2-(4-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and the development of chiral catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with enzymes and receptors are of particular interest, especially in the context of drug discovery.
Medicine
Medically, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways or diseases.
Industry
Industrially, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (2R,3R)-2-(4-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific proteins, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- (2R,3R)-2-(4-Bromophenyl)-4,4,4-trifluoro-3-methylbutanoic acid
- (2R,3R)-2-(4-Methylphenyl)-4,4,4-trifluoro-3-methylbutanoic acid
- (2R,3R)-2-(4-Fluorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid
Uniqueness
Compared to its analogs, (2R,3R)-2-(4-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The trifluoromethyl group also imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain proteins.
属性
分子式 |
C11H10ClF3O2 |
|---|---|
分子量 |
266.64 g/mol |
IUPAC 名称 |
(2R,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid |
InChI |
InChI=1S/C11H10ClF3O2/c1-6(11(13,14)15)9(10(16)17)7-2-4-8(12)5-3-7/h2-6,9H,1H3,(H,16,17)/t6-,9-/m1/s1 |
InChI 键 |
BTJLFNFALJKDSE-HZGVNTEJSA-N |
手性 SMILES |
C[C@H]([C@H](C1=CC=C(C=C1)Cl)C(=O)O)C(F)(F)F |
规范 SMILES |
CC(C(C1=CC=C(C=C1)Cl)C(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



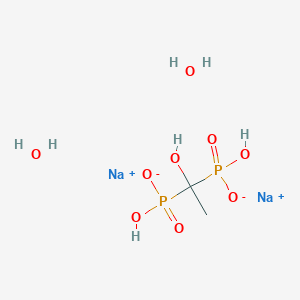
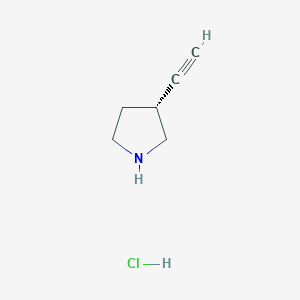

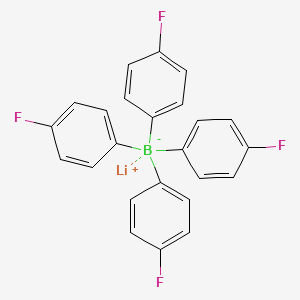
![bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bis(trifluoromethylsulfonyl)azanide;gold(1+)](/img/structure/B12960104.png)
![5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12960109.png)
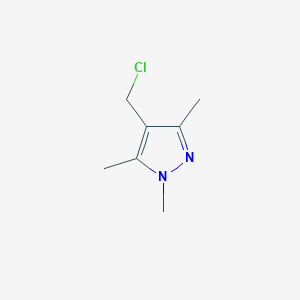
![5-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12960120.png)

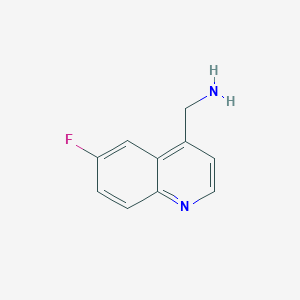

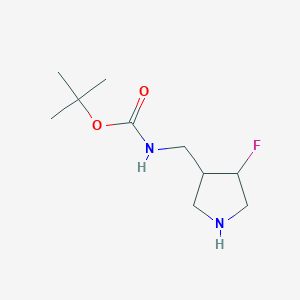
![2-[(1-benzylpiperidin-4-yl)(113C)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride](/img/structure/B12960157.png)
